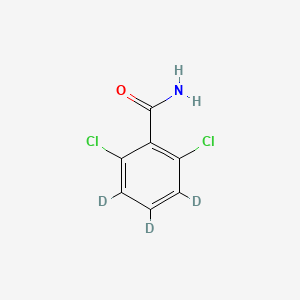
Acetyl-PHF4 amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-PHF4 amide is a polypeptide that has been identified through peptide screening. It is a member of the fatty acid amide family, which consists of lipids formed by the linkage of a fatty acid and a biogenic amine through an amide bond
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Acetyl-PHF4-Amid erfolgt üblicherweise mithilfe von Peptidsynthesetechniken. Eine gängige Methode ist die Festphasen-Peptidsynthese (SPPS), bei der die Peptidkette schrittweise an einem festen Träger synthetisiert wird. Der Prozess umfasst die folgenden Schritte:
Anbindung der ersten Aminosäure: an das Harz.
Sequentielle Zugabe von geschützten Aminosäuren: zur Verlängerung der Peptidkette.
Abspaltung des Peptids: vom Harz und Entfernung der Schutzgruppen.
Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von Acetyl-PHF4-Amid die Verwendung von großtechnischen Peptidsynthesizern umfassen, die den SPPS-Prozess automatisieren. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist für die Reinigung üblich .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Acetyl-PHF4-Amid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Nukleophile Substitutionsreaktionen sind üblich, bei denen ein Nukleophil eine Abgangsgruppe ersetzt.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Nukleophile wie Amine, Alkohole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Acetyl-PHF4-Amid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird in der Untersuchung von Peptid-Wechselwirkungen und der Entwicklung neuer Synthesemethoden verwendet.
Biologie: Es wird in Protein-Wechselwirkungsstudien, Funktionsanalysen und Epitop-Screening eingesetzt.
Medizin: Aufgrund seiner bioaktiven Eigenschaften hat es potentielle therapeutische Anwendungen.
5. Wirkmechanismus
Der Wirkmechanismus von Acetyl-PHF4-Amid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass es seine Wirkungen durch die Modulation von Protein-Protein-Wechselwirkungen und Signalwegen ausübt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind noch Gegenstand der Forschung, aber es ist bekannt, dass es zelluläre Funktionen und biochemische Prozesse beeinflusst .
Ähnliche Verbindungen:
- N-Acylphenylalanin
- N-Acyltyrosin
- N-Acyltryptophan
- N-Acylhistidin
Vergleich: Acetyl-PHF4-Amid ist aufgrund seiner spezifischen Peptidsequenz und des Vorhandenseins einer Acetylgruppe einzigartig. Seine Einzigartigkeit liegt in seiner Fähigkeit, spezifische Protein-Wechselwirkungen und Signalwege zu modulieren, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Wirkmechanismus
The mechanism of action of Acetyl-PHF4 amide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of protein-protein interactions and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to influence cellular functions and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Comparison: Acetyl-PHF4 amide is unique due to its specific peptide sequence and the presence of an acetyl groupIts uniqueness lies in its ability to modulate specific protein interactions and signaling pathways, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C28H46N6O6 |
|---|---|
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C28H46N6O6/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40)/t17-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
OGUCEIHZASQLRB-KELSAIANSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)
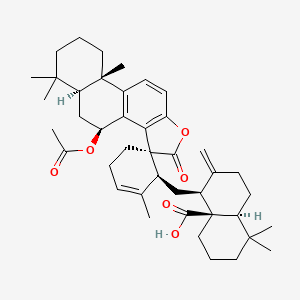
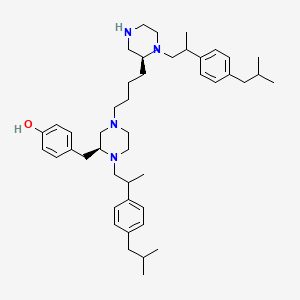


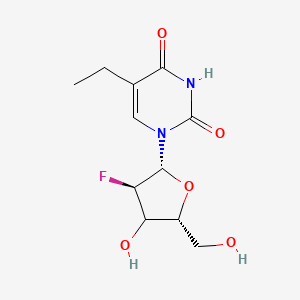
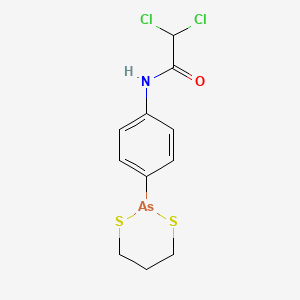
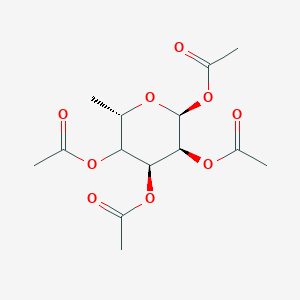
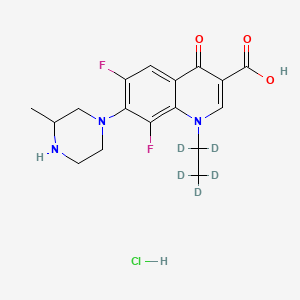

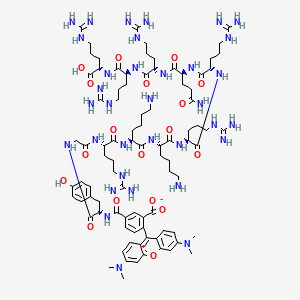
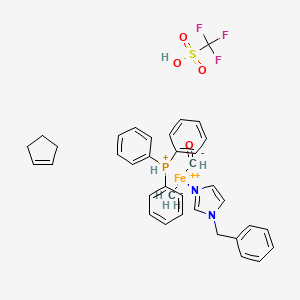
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)
